5-(o-tolyl)Pyrimidin-2-ol

Lipophilicity XlogP Physicochemical property

5-(o-Tolyl)pyrimidin-2-ol (CAS 1111108-27-0), also named 5-(2-methylphenyl)-1H-pyrimidin-2-one, is an aromatic heterocyclic compound (molecular formula C11H10N2O, molecular weight 186.21 g/mol) classified as a hydroxypyrimidine derivative bearing an ortho-methylphenyl substituent at the 5-position of the pyrimidine ring. This compound exists in tautomeric equilibrium between the pyrimidin-2-ol and pyrimidin-2(1H)-one forms, a property that critically influences its hydrogen-bonding capacity, solubility, and target recognition.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 1111108-27-0
Cat. No. B15046968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(o-tolyl)Pyrimidin-2-ol
CAS1111108-27-0
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CNC(=O)N=C2
InChIInChI=1S/C11H10N2O/c1-8-4-2-3-5-10(8)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
InChIKeyIFFPXCKEASRDLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(o-Tolyl)Pyrimidin-2-ol (CAS 1111108-27-0): A Regiospecific Ortho-Substituted Pyrimidin-2-ol Scaffold for Medicinal Chemistry SAR


5-(o-Tolyl)pyrimidin-2-ol (CAS 1111108-27-0), also named 5-(2-methylphenyl)-1H-pyrimidin-2-one, is an aromatic heterocyclic compound (molecular formula C11H10N2O, molecular weight 186.21 g/mol) classified as a hydroxypyrimidine derivative bearing an ortho-methylphenyl substituent at the 5-position of the pyrimidine ring . This compound exists in tautomeric equilibrium between the pyrimidin-2-ol and pyrimidin-2(1H)-one forms, a property that critically influences its hydrogen-bonding capacity, solubility, and target recognition . The ortho-tolyl substitution pattern confers distinct steric and electronic properties compared to its para-substituted regioisomer (CAS 27956-36-1), making it a differentiated tool for structure–activity relationship (SAR) studies and kinase inhibitor lead optimization.

Why 5-(o-Tolyl)Pyrimidin-2-ol Cannot Be Replaced by the Para-Methylphenyl Regioisomer in Discovery Programs


The positional isomerism of the tolyl substituent profoundly alters the physicochemical and recognition properties of 5-arylpyrimidin-2-ols. Computational studies have demonstrated that the position of substituents (ortho vs. meta/para) on the pyrimidine ring directly modulates the kinetic barrier (ΔG≠) of tautomeric conversion between the pyrimidin-2(1H)-one and pyrimidin-2-ol forms, with electron-donating groups at the meta and para positions decreasing the barrier to a greater extent than those at the ortho position . Experimentally, the ortho-tolyl derivative (CAS 1111108-27-0) exhibits a calculated XlogP of 2.16 vs. 1.3 for the para-tolyl regioisomer (CAS 27956-36-1) . This 0.86 log unit difference corresponds to an approximately 7.2-fold higher lipophilicity, which directly impacts membrane permeability, non-specific protein binding, and chromatographic retention behavior. Such regiospecific physicochemical divergence means that the two isomers are not interchangeable surrogates in biochemical or cellular assays.

Quantitative Differentiation Evidence: 5-(o-Tolyl)Pyrimidin-2-ol vs. 5-(p-Tolyl)Pyrimidin-2-ol


XlogP Lipophilicity Differential: Ortho-Tolyl (2.16) vs. Para-Tolyl (1.3)

The ortho-tolyl regioisomer possesses an experimentally calculated XlogP of 2.15760, compared to an XlogP of 1.3 for the para-tolyl analog (CAS 27956-36-1) . This 0.86 log unit difference is substantial and indicates significantly higher lipophilicity for the ortho isomer.

Lipophilicity XlogP Physicochemical property Regioisomer comparison

Topological Polar Surface Area (TPSA) Differentiation: Ortho (46.01 Ų) vs. Para (41.5 Ų)

The TPSA of 5-(o-tolyl)pyrimidin-2-ol is 46.01 Ų, whereas the para-tolyl isomer registers a lower TPSA of 41.5 Ų . The 4.51 Ų increase reflects the altered electronic distribution and conformational preference induced by ortho-substitution.

Polar surface area Absorption Blood-brain barrier Physicochemical property

Tautomeric Equilibrium Modulation by Ortho-Substituent Positioning

Computational investigations at the B3LYP/6-311++G** level of theory reveal that the barrier energy ΔG≠ for tautomeric conversion of pyrimidin-2(1H)-one to pyrimidin-2-ol varies systematically with the position of electron-donating substituents: meta/para substituents lower the barrier more effectively than ortho substituents due to steric inhibition of resonance and altered intramolecular hydrogen-bonding networks . For the indirect mechanism mediated by two water molecules, the ΔG≠ values decrease more substantially for para-substituted derivatives compared to ortho-substituted ones; the differential is attributed to the ortho group's steric hindrance limiting solvent-assisted proton shuttling.

Tautomerism Proton transfer Computational chemistry Substituent effect

Vendor-Specified Purity and Transport Classification Parity Between Ortho and Para Regioisomers

Both 5-(o-tolyl)pyrimidin-2-ol (AKSci 1585DJ) and 5-(p-tolyl)pyrimidin-2-ol (AKSci 1587DJ) are supplied with a minimum purity specification of 95% and are classified as 'Not hazardous material' for DOT/IATA transport . This parity removes purity and safety handling as decision variables; differentiation resides solely in the regiospecific structural and physicochemical properties.

Quality specification Purity Transport classification Procurement

Preferred Application Scenarios for 5-(o-Tolyl)Pyrimidin-2-ol Driven by Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring Ortho-Substituted Pyrimidine Scaffolds with Elevated Lipophilicity

The +0.86 log unit XlogP advantage (2.16 vs. 1.3) of 5-(o-tolyl)pyrimidin-2-ol over its para regioisomer makes it the preferred core scaffold for kinase inhibitor programs targeting intracellular enzymes where enhanced passive membrane permeability is desirable. This lipophilicity gain, coupled with the higher TPSA (46.01 vs. 41.5 Ų), may provide a balanced ADME profile suitable for lead optimization of compounds requiring both cellular penetration and moderate aqueous solubility . Researchers should select the ortho-tolyl variant when lipophilicity-driven cellular potency is a key SAR driver.

Chemical Biology Probe Development Targeting CCR5-Mediated Pathways

Pyrimidine derivatives with ortho-tolyl substitution have been identified in preliminary pharmacological screening as CCR5 antagonists with potential applications in HIV entry inhibition, asthma, rheumatoid arthritis, and COPD . The ortho-tolyl substitution pattern contributes to a distinct conformational landscape that may favor selective CCR5 binding over related chemokine receptors, supporting the development of chemical biology probes for chemokine receptor signaling studies.

Kinase Inhibitor Lead Optimization Exploiting Ortho-Substituent Steric Effects

The steric hindrance imparted by the ortho-tolyl group at the 5-position of the pyrimidine ring restricts conformational freedom compared to the para-tolyl variant, potentially enhancing selectivity within the kinome. This steric constraint, combined with the differential tautomeric equilibrium inferred from computational studies , makes 5-(o-tolyl)pyrimidin-2-ol a valuable scaffold for designing selective JAK, VEGFR, or CDK inhibitors where a specific hinge-binding conformation is critical for potency and selectivity.

Procurement-Driven Decision-Making for Isotolyl Regioisomer Selection

For procurement professionals and laboratory managers, the parity in minimum purity specifications (95%) and non-hazardous transport classification between the ortho- and para-tolyl regioisomers means that selection can be driven purely by the specific research application requirements. The ortho isomer should be prioritized when the SAR program demands higher lipophilicity, distinct tautomeric behavior, or ortho-specific steric effects, without any additional procurement complexity or cost differential compared to the para variant.

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